乙酸2-羟基-3-苯基丙酸酯

描述

Synthesis Analysis

Ethyl 2-hydroxy-3-phenylpropanoate can be synthesized through various chemical processes. One method involves the enzymatic hydrolysis of ethyl-3-hydroxy-3-phenylpropanoate using ultrasound bath and enzymes, leading to a decrease in reaction time without significantly changing the yield or enantiomeric excess of reaction products (Ribeiro et al., 2001). Another approach is the rearrangement of the cyclic ethylene acetal of 2-bromopropiophenone to 2-hydroxyethyl 2-phenylpropanoate catalyzed by zinc exchanged Y zeolites (Baldoví et al., 1992).

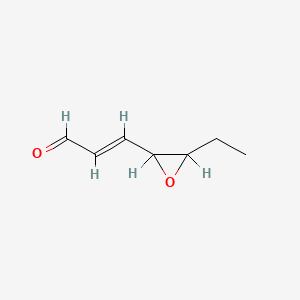

Molecular Structure Analysis

The molecular structure of ethyl 2-hydroxy-3-phenylpropanoate has been characterized through various spectroscopic and crystallographic techniques. For instance, a study synthesized a related compound and characterized it using NMR spectroscopy and single-crystal X-ray diffraction, highlighting the compound's potential bioactivity (Navarrete-Vázquez et al., 2011).

Chemical Reactions and Properties

Ethyl 2-hydroxy-3-phenylpropanoate undergoes various chemical reactions, demonstrating its versatility as a chemical intermediate. The compound has been involved in the formation of poly-substituted furans via oxidative annulation reactions, offering a novel method for constructing poly-substituted furans with wide substrate scope (Chourasiya et al., 2023).

Physical Properties Analysis

The physical properties of ethyl 2-hydroxy-3-phenylpropanoate, such as solubility, melting point, and boiling point, are crucial for its application in various industrial processes. However, detailed studies focusing exclusively on these properties were not identified in the current literature search, indicating a gap in research that could be explored further.

Chemical Properties Analysis

Ethyl 2-hydroxy-3-phenylpropanoate exhibits various chemical properties, including reactivity towards nucleophiles and its role as an intermediate in synthesizing complex molecules. For example, its transformation into ethyl 2-aminopropenoate upon treatment with thiophenol or sodium ethoxide demonstrates its chemical versatility (Kakimoto et al., 1982).

科学研究应用

酶解中的超声波

研究了使用超声波和各种酶对乙酸2-羟基-3-苯基丙酸酯进行酶解,发现超声波可以缩短反应时间,而不会显著影响产物的产率或对映体过量(Ribeiro, Passaroto, & Brenelli, 2001)。

化学酶合成

一项研究聚焦于使用猪胰脂肪酶进行乙酸2-羟基-3-苯基丙酸酯的化学酶合成,突出了其在生产抗抑郁药物中所用的光学纯化合物中的潜力(Zhao, Ma, Fu, & Zhang, 2014)。

催化研究

关于钯催化的羟酯化研究展示了从乙酸2-羟基-3-苯基丙酸酯合成3-芳基丙酸酯的过程,证明了其在催化过程中的实用性(Deng, Han, Ke, Ning, & Chen, 2022)。

真菌化合物分离

从海洋真菌Nigrospora sphaerica中分离化合物包括乙酸2-羟基-3-苯基丙酸酯的衍生物,展示了其在自然来源中的存在(Zhang, Tian, Zhou, Zhang, Li, Hua, & Pei, 2009)。

紫杉醇生产中的生物催化

生产受保护的苯基异丝氨酸(紫杉醇的组分)的生物催化方法涉及使用乙酸3-苯甲酰胺基-2-羟基-3-苯基丙酸酯的不对称还原过程(Rimoldi, Pellizzoni, Facchetti, Molinari, Zerla, & Gandolfi, 2011)。

对映选择性氢化

关于对乙酸2-氧代-4-芳基丁-3-烯酸酯进行对乙酸2-羟基-4-芳基丁酸酯的对映选择性氢化研究,这个过程与乙酸2-羟基-3-苯基丙酸酯的合成相关,已有报道(Meng, Zhu, & Zhang, 2008)。

直接氯化研究

通过对乙酸2-羟基-3-苯基丙酸酯进行直接氯化合成乙酸3-氯-3-苯基丙酸酯,突显了一种获得官能化化合物的方法(Yasuda, Yamasaki, Onishi, & Baba, 2006)。

属性

IUPAC Name |

ethyl 2-hydroxy-3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)10(12)8-9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBOGUIFRIAXYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50934886 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to pale yellow clear liquid / Black pepper like aroma | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Insoluble, Soluble (in ethanol) | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.092-1.102 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2229/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Ethyl 2-hydroxy-3-phenylpropanoate | |

CAS RN |

15399-05-0 | |

| Record name | Ethyl 2-hydroxy-3-phenylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15399-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl phenyllactate, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015399050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-hydroxy-3-phenylpropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL PHENYLLACTATE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R64374A2E5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B1235463.png)

![2-Methyl-5-(5-phenyl-4-phenylamino-pyrrolo[2,3-d]pyrimidin-7-yl)-tetrahydro-furan-3,4-diol](/img/structure/B1235466.png)

![methyl (Z)-7-[(1R,2R,3R,5S)-2-(5-cyclohexyl-3-hydroxypentyl)-3,5-dihydroxycyclopentyl]hept-5-enoate](/img/structure/B1235475.png)

![3-[(Z)-(1-Methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride](/img/structure/B1235479.png)